![molecular formula C16H12ClN3O B14740629 4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- CAS No. 1769-12-6](/img/structure/B14740629.png)
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-chlorophenyl group and a methyleneamino linkage, making it a unique and interesting molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- typically involves the condensation of 2-methyl-4(3H)-quinazolinone with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazolinone derivatives with hydrogenated functional groups.
Substitution: Substituted quinazolinone derivatives with new functional groups replacing the 4-chlorophenyl group.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation. The methyleneamino linkage and the 4-chlorophenyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone, 2-methyl-: Lacks the 4-chlorophenyl and methyleneamino groups, resulting in different biological activities.
4(3H)-Quinazolinone, 3-amino-2-methyl-: Contains an amino group instead of the methyleneamino linkage, leading to variations in reactivity and applications.
4(3H)-Quinazolinone, 3-[[(4-bromophenyl)methylene]amino]-2-methyl-: Similar structure with a bromophenyl group instead of a chlorophenyl group, affecting its chemical properties and biological activities.
Uniqueness
4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chlorophenyl group enhances its potential as an enzyme inhibitor, while the methyleneamino linkage provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Número CAS |
1769-12-6 |
|---|---|
Fórmula molecular |
C16H12ClN3O |
Peso molecular |
297.74 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H12ClN3O/c1-11-19-15-5-3-2-4-14(15)16(21)20(11)18-10-12-6-8-13(17)9-7-12/h2-10H,1H3 |
Clave InChI |
DEMLVCARYSKNDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


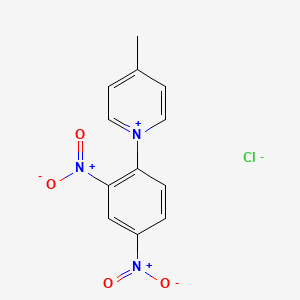
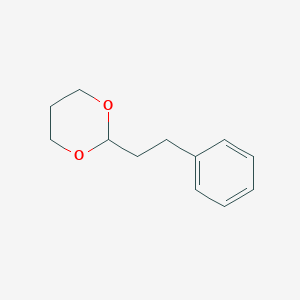
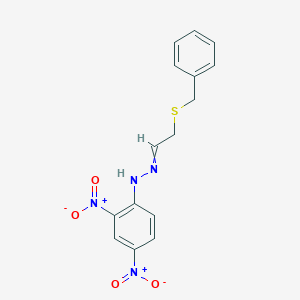

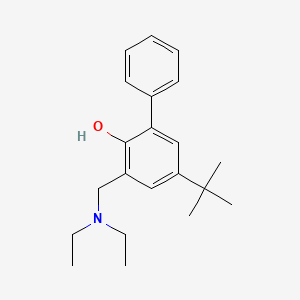
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
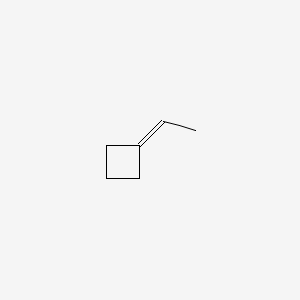
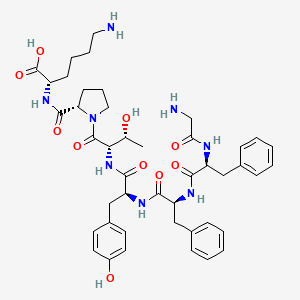
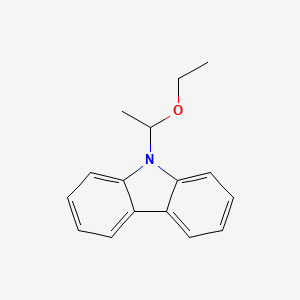
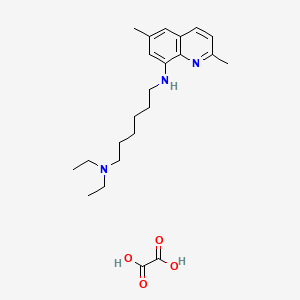

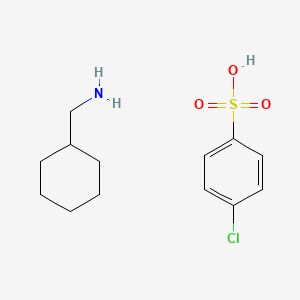
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
